3-Fluoro-4-nitrotoluene

Catalog No.
S595107
CAS No.
446-34-4
M.F
C7H6FNO2
M. Wt
155.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-nitrotoluene

CAS Number

446-34-4

Product Name

3-Fluoro-4-nitrotoluene

IUPAC Name

2-fluoro-4-methyl-1-nitrobenzene

Molecular Formula

C7H6FNO2

Molecular Weight

155.13 g/mol

InChI

InChI=1S/C7H6FNO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3

InChI Key

WZMOWQCNPFDWPA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])F

Synonyms

(2-hydroxypropyl)-gamma-cyclodextrin, hydroxypropyl gamma-cyclodextrin

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])F

Application in Medicinal Chemistry

Application in Agrochemical Industry

Application in Chemical Industry

Application in Pharmaceutical Industry

Application in Dye and Pigment Industry

3-Fluoro-4-nitrotoluene is an aromatic compound with the molecular formula C7H6FNO2C_7H_6FNO_2 and a molecular weight of approximately 155.13 g/mol. It is characterized by a fluoro group and a nitro group attached to a toluene ring, specifically at the 3 and 4 positions, respectively. This compound appears as pale yellow crystals or powder and has a melting point ranging from 50.0 to 56.0 °C . The IUPAC name for this compound is 2-fluoro-4-methyl-1-nitrobenzene, and it is commonly used in various chemical synthesis processes due to its unique reactivity profile .

As 3-F-4-NT is not widely studied, there is no established mechanism of action for it in biological systems.

Due to the presence of the nitro group, 3-F-4-NT is likely to exhibit similar hazards as other nitroaromatic compounds:

  • Toxicity: Nitroaromatic compounds can be toxic upon ingestion, inhalation, or skin contact. The specific effects can vary depending on the compound and exposure route.
  • Flammability: Nitroaromatic compounds can be flammable and may ignite readily.
  • Explosivity: Under certain conditions (e.g., high temperature, shock), some nitroaromatic compounds can be explosive.
, primarily due to the presence of its functional groups:

  • Nitration: This compound can be nitrated further using solid acid catalysts, yielding regioselective products. For instance, nitration with nitric acid can lead to the formation of 3-fluoro-6-nitrotoluene and other derivatives .
  • Reduction: The nitro group in 3-fluoro-4-nitrotoluene can be reduced to an amine using reducing agents like iron or zinc in acidic conditions.
  • Electrophilic Substitution: The fluoro group can direct electrophiles to the ortho and para positions, allowing for further functionalization of the aromatic ring.

3-Fluoro-4-nitrotoluene exhibits notable biological activities:

  • Enzyme Inhibition: It has been identified as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2, which plays a role in drug metabolism .
  • Toxicological Studies: Preliminary studies suggest potential toxicity, necessitating caution in handling due to its hazardous nature as indicated by its classification as harmful if ingested or inhaled .

The synthesis of 3-fluoro-4-nitrotoluene can be achieved through various methods:

  • Nitration of Fluorotoluene: Utilizing solid acid catalysts such as Fe/Mo/SiO₂ or H-beta, fluorotoluene can be nitrated under mild conditions with nitric acid, yielding high conversion rates .
  • Fluorination of Nitro Compounds: Starting from nitrotoluene derivatives, fluorination can be performed using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide.
  • Direct Fluorination: Toluene derivatives can be fluorinated directly using fluorine gas under controlled conditions.

3-Fluoro-4-nitrotoluene finds applications in various fields:

  • Chemical Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: The compound is used in developing specialty polymers and materials due to its unique electronic properties.
  • Research: It is utilized in studies involving enzyme inhibition and metabolic pathways related to drug interactions.

Interaction studies involving 3-fluoro-4-nitrotoluene have focused on its effects on biological systems:

  • Metabolic Pathways: Research indicates that this compound influences metabolic pathways by inhibiting specific cytochrome P450 enzymes, which may alter drug metabolism .
  • Toxicity Assessments: Studies have highlighted potential toxic effects on cellular systems, prompting further investigation into its safety profile .

Several compounds are structurally similar to 3-fluoro-4-nitrotoluene, each exhibiting unique properties:

Compound NameMolecular FormulaKey Characteristics
2-Fluoro-4-nitrotolueneC7H6FNO2Different positional isomer; similar reactivity.
3-Chloro-4-nitrotolueneC7H6ClNO2Chlorine substituent instead of fluorine; different electronic properties.
4-Fluoro-3-nitrotolueneC7H6FNO2Another positional isomer with distinct reactivity patterns.
3-Fluoro-5-nitrotolueneC7H6FNO2Contains a nitro group at the 5 position; affects regioselectivity in reactions.

The uniqueness of 3-fluoro-4-nitrotoluene lies in its specific combination of functional groups and their positions on the aromatic ring, which influence its chemical behavior and biological activity compared to these similar compounds.

XLogP3

2.2

Melting Point

53.2 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.87%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.74%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.87%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

446-34-4

Wikipedia

3-Fluoro-4-nitrotoluene

General Manufacturing Information

Benzene, 2-fluoro-4-methyl-1-nitro-: INACTIVE

Dates

Modify: 2023-08-15

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